4-Chloro-3-hydroxybenzoyl chloride 4-Chloro-3-hydroxybenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 888731-75-7
VCID: VC2732066
InChI: InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H
SMILES: C1=CC(=C(C=C1C(=O)Cl)O)Cl
Molecular Formula: C7H4Cl2O2
Molecular Weight: 191.01 g/mol

4-Chloro-3-hydroxybenzoyl chloride

CAS No.: 888731-75-7

VCID: VC2732066

Molecular Formula: C7H4Cl2O2

Molecular Weight: 191.01 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-hydroxybenzoyl chloride - 888731-75-7

Description

4-Chloro-3-hydroxybenzoyl chloride is a chemical compound with the CAS number 888731-75-7. It is a derivative of benzoyl chloride, specifically modified with a hydroxyl group at the 3-position and a chlorine atom at the 4-position of the benzene ring. This compound is of interest in organic synthesis due to its reactive functional groups, which can participate in various chemical reactions to form new compounds.

Synthesis of 4-Chloro-3-hydroxybenzoyl chloride

The synthesis of 4-Chloro-3-hydroxybenzoyl chloride typically involves the reaction of 4-chloro-3-hydroxybenzoic acid with thionyl chloride in a solvent like toluene. A small amount of N,N-dimethylformamide (DMF) is often added as a catalyst to facilitate the reaction.

Synthesis Steps:

  • Starting Material: 4-Chloro-3-hydroxybenzoic acid is suspended in toluene.

  • Reaction Conditions: Thionyl chloride and a drop of DMF are added to the suspension.

  • Heating and Stirring: The mixture is heated to approximately 70°C and stirred for about 2 hours.

  • Purification: The resulting mixture is concentrated and azeotroped with toluene to yield the desired compound .

Applications and Research Findings

4-Chloro-3-hydroxybenzoyl chloride is primarily used as an intermediate in organic synthesis. Its reactive acyl chloride group makes it suitable for forming amides, esters, and other derivatives. While specific biological activities of this compound are not widely reported, its derivatives could potentially exhibit antimicrobial or anticancer properties, similar to other benzoyl chloride derivatives .

Potential Biological Activities:

  • Antimicrobial Activity: Derivatives of benzoyl chlorides have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .

  • Anticancer Activity: Some related compounds have demonstrated anticancer potential through molecular docking studies and in vitro assays .

CAS No. 888731-75-7
Product Name 4-Chloro-3-hydroxybenzoyl chloride
Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
IUPAC Name 4-chloro-3-hydroxybenzoyl chloride
Standard InChI InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H
Standard InChIKey JGUAXWJWCRHVFX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)Cl)O)Cl
Canonical SMILES C1=CC(=C(C=C1C(=O)Cl)O)Cl
PubChem Compound 75464818
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator